Cas no 1805938-89-9 (3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine)

3-アミノ-5-(ジフルオロメチル)-2-フルオロ-6-ニトロピリジンは、高度に機能化されたピリジン誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。その分子構造には、反応性の高いアミノ基、電子求引性のジフルオロメチル基、フッ素置換基、およびニトロ基が含まれており、多様な化学変換が可能です。特に、フッ素原子の導入により、化合物の脂溶性や代謝安定性が向上する点が特徴です。この化合物は、農薬や医薬品の開発における重要な構築ブロックとしての潜在性を有しており、精密有機合成における有用性が注目されています。

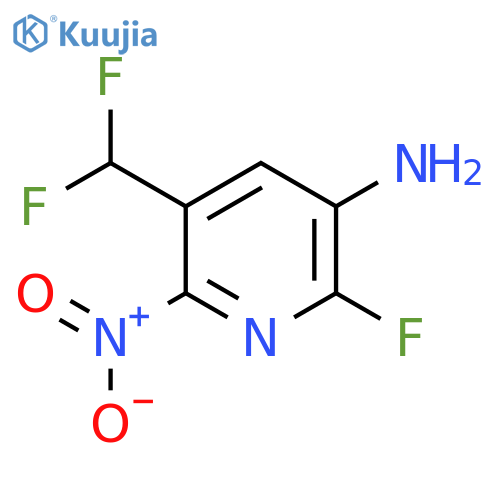

1805938-89-9 structure

商品名:3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine

CAS番号:1805938-89-9

MF:C6H4F3N3O2

メガワット:207.110071182251

CID:4854816

3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine

-

- インチ: 1S/C6H4F3N3O2/c7-4(8)2-1-3(10)5(9)11-6(2)12(13)14/h1,4H,10H2

- InChIKey: TYENCFJKTHELDM-UHFFFAOYSA-N

- ほほえんだ: FC(C1C([N+](=O)[O-])=NC(=C(C=1)N)F)F

計算された属性

- せいみつぶんしりょう: 207.02556087 g/mol

- どういたいしつりょう: 207.02556087 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.7

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ぶんしりょう: 207.11

3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029067812-1g |

3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine |

1805938-89-9 | 97% | 1g |

$1,490.00 | 2022-04-01 |

3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1805938-89-9 (3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine) 関連製品

- 13769-43-2(potassium metavanadate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬